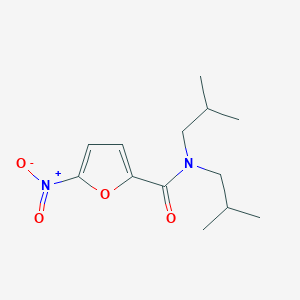
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea
Vue d'ensemble
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvents: Common solvents such as dichloromethane, toluene, or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Exploring its use in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the biological system being studied. Detailed studies are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
- 1-(3-Chloro-4-fluorophenyl)-3-phenylurea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which may impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3/c1-22-13-7-14(23-2)12(6-10(13)17)20-15(21)19-8-3-4-11(18)9(16)5-8/h3-7H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQCLRTAAUICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(biphenyl-4-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4664315.png)
![N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4664317.png)
![2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4664319.png)
![2-[2-(4-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4664326.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide](/img/structure/B4664328.png)
![ETHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]ACETATE](/img/structure/B4664339.png)
![7-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4664348.png)

![3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4664375.png)


![2-(4-TERT-BUTYLPHENOXY)-2-METHYL-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4664389.png)

![2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4664408.png)
